molecular formula C4H8F2O3S B6236338 2,2-difluoropropyl methanesulfonate CAS No. 1166842-51-8

2,2-difluoropropyl methanesulfonate

Cat. No.: B6236338
CAS No.: 1166842-51-8
M. Wt: 174.2
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Description

Significance of Organofluorine Compounds in Synthetic Methodology

Organofluorine compounds, organic molecules containing at least one carbon-fluorine bond, are of immense importance in modern chemical research and industry. The unique properties of the fluorine atom—its high electronegativity, small size, and the strength of the C-F bond—impart significant changes to the physical, chemical, and biological properties of the parent molecule. youtube.com

In medicinal chemistry, the introduction of fluorine can enhance a drug's metabolic stability, lipophilicity, and bioavailability. youtube.comresearchgate.net This is because the strong carbon-fluorine bond can block sites of metabolism by cytochrome P450 enzymes, and the lipophilic nature of fluorine can improve transport across biological membranes. Consequently, an estimated 20% of all pharmaceuticals and about 50% of agrochemicals contain fluorine. google.comkhanacademy.org Notable examples include the antidepressant fluoxetine (B1211875) and the cholesterol-lowering drug atorvastatin.

In materials science, fluorinated polymers, such as polytetrafluoroethylene (Teflon), are renowned for their high thermal stability and chemical resistance. researchgate.net These properties stem from the strength and stability of the C-F bonds. Fluorinated compounds are also critical in the development of liquid crystals, dyes, and other advanced materials. researchgate.net The synthesis of these valuable compounds relies on a variety of fluorination strategies, which can be broadly categorized as electrophilic or nucleophilic fluorination, or by the introduction of fluorine-containing building blocks. google.com

Strategic Role of Methanesulfonate (B1217627) Esters as Activated Substrates in Organic Synthesis

Methanesulfonate esters, commonly known as mesylates, are pivotal intermediates in organic synthesis. They are derived from the corresponding alcohol and methanesulfonyl chloride. The methanesulfonate group is an excellent leaving group in nucleophilic substitution and elimination reactions. This reactivity is attributed to the stability of the resulting methanesulfonate anion, which is resonance-stabilized.

The conversion of a hydroxyl group, which is a poor leaving group, into a mesylate dramatically activates the substrate for subsequent reactions. This strategy is widely employed to facilitate the introduction of a variety of nucleophiles. The formation of mesylates typically proceeds under mild conditions, often using a base like triethylamine (B128534) or pyridine (B92270) to neutralize the hydrochloric acid byproduct. khanacademy.org

The utility of mesylates is demonstrated in the synthesis of a wide array of compounds, including the preparation of important pharmaceutical intermediates. Their stability and predictable reactivity make them a reliable tool for synthetic chemists to construct complex molecular architectures.

Overview of Current Research Trajectories Involving 2,2-Difluoropropyl Methanesulfonate

While extensive research exists on organofluorine compounds and methanesulfonates individually, the specific compound this compound represents a more specialized reagent. Current research trajectories involving this and structurally similar difluorinated alkyl methanesulfonates are primarily focused on their use as building blocks for the introduction of the 2,2-difluoropropyl moiety into target molecules. This group is of interest in medicinal chemistry as the gem-difluoro motif can serve as a bioisostere for a carbonyl group or other functional groups, potentially improving the pharmacokinetic profile of a drug candidate.

Research in this area often involves the reaction of this compound with various nucleophiles to form new carbon-carbon or carbon-heteroatom bonds. These reactions leverage the excellent leaving group ability of the methanesulfonate to introduce the difluorinated fragment. The synthesis of novel bioactive molecules and the development of new synthetic methods for the preparation of difluorinated compounds are key objectives. For instance, similar difluoroalkyl sulfonates are employed in the synthesis of complex molecules like 2'-deoxy-2',2'-difluoro-D-ribofuranosyl nucleosides, which are precursors to important antiviral and anticancer agents. google.com The preparation of such compounds often involves the reaction of a protected sugar with a sulfonating agent, followed by nucleophilic displacement. google.com

Table 1: Properties of Key Functional Groups

Functional Group Key Characteristics Role in Synthesis
gem-Difluoroalkyl High electronegativity, metabolic stability, bioisosteric properties Introduction of fluorine to modify molecular properties.
Methanesulfonate (Mesylate) Excellent leaving group, resonance-stabilized anion Activation of alcohols for nucleophilic substitution.

Scope and Objectives of the Academic Research Review

This academic research review will provide a detailed analysis of the synthesis, properties, and applications of this compound in organic chemistry. The primary objectives are:

To elucidate the synthetic pathways for the preparation of this compound.

To examine the reactivity of this compound in key organic transformations.

To highlight the application of this reagent in the synthesis of target molecules, with a particular focus on compounds with potential biological activity.

To present a summary of the key findings in a clear and concise manner, including relevant data in tabular format.

By focusing solely on the chemical aspects of this compound, this review aims to provide a comprehensive resource for researchers in the field of synthetic organic and medicinal chemistry.

Properties

CAS No.

1166842-51-8

Molecular Formula

C4H8F2O3S

Molecular Weight

174.2

Purity

95

Origin of Product

United States

Advanced Synthetic Methodologies for 2,2 Difluoropropyl Methanesulfonate

Synthesis of the 2,2-Difluoropropyl Moiety

The creation of the 2,2-difluoropropyl group is a critical phase that involves the strategic introduction of two fluorine atoms onto the same carbon. This section explores the synthesis of its precursors, the potential for stereocontrol, and the methods for achieving selective gem-difluorination.

Precursor Synthesis and Functional Group Transformations

The primary precursor for the 2,2-difluoropropyl moiety is typically 2,2-difluoropropanol (B1317334). chemicalbook.comnih.gov The synthesis of this alcohol can be approached through various functional group transformations. solubilityofthings.comsolubilityofthings.comyoutube.comyoutube.com A common strategy involves the use of gem-difluoroalkenes as versatile building blocks. nih.govthieme-connect.de These alkenes can be accessed through several established methods, including Wittig-type difluoromethylenation and Julia-type or Horner-Wadsworth-Emmons-type difluoroolefination. nih.gov

Once the gem-difluoroalkene is obtained, it can undergo a variety of functionalization reactions. For instance, hydroboration-oxidation of a suitable gem-difluoroalkene can yield the desired 2,2-difluoropropanol. The electronic properties of the gem-difluoroalkene, with its electron-rich β-carbon, allow for selective reactions with electrophiles at the difluorinated position, leading to resonance-stabilized cationic intermediates. thieme-connect.de

Another approach involves the reduction of a carbonyl group in a precursor molecule. For example, the reduction of a 2,2-difluoropropanoic acid derivative or a 2,2-difluoropropyl ketone using a reducing agent like lithium aluminum hydride would yield 2,2-difluoropropanol. These transformations are fundamental in organic synthesis for converting one functional group into another to build the desired molecular architecture. solubilityofthings.comsolubilityofthings.com

Stereocontrolled Approaches to Fluorinated Progenitors

While 2,2-difluoropropyl methanesulfonate (B1217627) itself is not chiral, stereocontrolled synthesis may become relevant if the synthetic route involves chiral intermediates or if the target molecule is part of a larger, chiral structure. The synthesis of fluorinated compounds with multiple contiguous stereogenic centers is a challenging area in synthetic chemistry. mdpi.com

Stereocontrolled approaches can be employed in the synthesis of fluorinated progenitors. nih.govmdpi.comresearchgate.net For instance, asymmetric hydrogenation or asymmetric reduction of a prochiral ketone containing a gem-difluoro group could produce a chiral alcohol with high enantiomeric excess. Transition metal-catalyzed asymmetric allylic substitution reactions of prochiral fluorine-containing nucleophiles are also powerful methods for establishing stereocenters. mdpi.com Furthermore, the use of chiral catalysts in fluorocyclization reactions has been shown to generate selectively fluorinated isochromans with high diastereoselectivity and enantioselectivity. nih.gov

Selectivity in gem-Difluorination Strategies

Achieving selective gem-difluorination is paramount in the synthesis of the 2,2-difluoropropyl moiety. organic-chemistry.org A variety of reagents and methods have been developed for this purpose. Deoxyfluorination of ketones is a direct method to introduce two fluorine atoms onto a single carbon. Reagents such as diethylaminosulfur trifluoride (DAST) and its analogues are commonly used for this transformation. organic-chemistry.org

Another strategy involves the reaction of 1,3-dithiane (B146892) derivatives with reagents like BrF₃ to form 1,1-difluoromethyl alkanes. organic-chemistry.org Additionally, silver-catalyzed decarboxylative fluorination of malonic acid derivatives can provide access to gem-difluoroalkanes. organic-chemistry.org The choice of fluorinating agent and reaction conditions is crucial for achieving high selectivity and avoiding the formation of monofluorinated or other byproducts. For example, the regioselectivity of nucleophilic attack on gem-difluoroalkenes is influenced by the substituents, with alkyl-substituted alkenes favoring attack at the gem-difluorinated position. nih.gov

Esterification Protocols for Methanesulfonate Formation

The final step in the synthesis of 2,2-difluoropropyl methanesulfonate is the esterification of 2,2-difluoropropanol with a methanesulfonyl source. This transformation converts the alcohol's hydroxyl group into a good leaving group, making the resulting mesylate a valuable intermediate for further synthetic transformations.

Nucleophilic Attack Pathways and Catalytic Considerations

The formation of a methanesulfonate (mesylate) from an alcohol proceeds through a nucleophilic substitution reaction. chemistrysteps.comnumberanalytics.com The alcohol, in this case, 2,2-difluoropropanol, acts as a nucleophile, attacking the electrophilic sulfur atom of methanesulfonyl chloride. chemistrysteps.comyoutube.com This reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine (B128534), which serves to neutralize the hydrochloric acid byproduct and drive the reaction to completion. chemistrysteps.comcommonorganicchemistry.com

The mechanism can vary slightly. In one pathway, the alcohol attacks the sulfur of methanesulfonyl chloride, followed by deprotonation of the resulting oxonium ion by the base. chemistrysteps.com An alternative mechanism, particularly with methanesulfonyl chloride, involves the initial formation of a highly reactive sulfene (B1252967) intermediate via deprotonation of the acidic α-proton by the base. The alcohol then rapidly reacts with this electrophilic sulfene. chemistrysteps.com

Catalysis plays a significant role in this esterification. While the base is often considered a stoichiometric reagent, certain amines can act as catalysts. researchgate.net For instance, sterically unhindered and lipophilic tertiary amines have been shown to be effective catalysts in sulfonylations. researchgate.net Methanesulfonic acid itself can act as a catalyst in various reactions, including esterification, due to its strong acidity and non-oxidizing nature. rsc.orgresearchgate.net

Optimization of Reaction Conditions for Esterification Yield and Purity

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. pqri.orgrsc.org Key parameters to consider include the choice of solvent, temperature, and the specific mesylating agent and base used.

Commonly, the reaction is performed in an aprotic solvent like dichloromethane (B109758) at reduced temperatures (e.g., 0 °C to room temperature) to control the reaction rate and minimize side reactions. commonorganicchemistry.com The use of methanesulfonic anhydride (B1165640) instead of methanesulfonyl chloride can be advantageous as it avoids the formation of alkyl chloride byproducts. commonorganicchemistry.com

The concentration of reactants and the order of addition can also impact the outcome. For instance, slow addition of the mesylating agent to a solution of the alcohol and base can help to control the reaction exotherm and improve selectivity. The presence of water should be avoided as it can hydrolyze the methanesulfonyl chloride and the resulting mesylate. pqri.org The table below summarizes key considerations for optimizing the esterification process.

ParameterConsiderationImpact on Yield and Purity
Mesylating Agent Methanesulfonyl chloride vs. Methanesulfonic anhydrideAnhydride prevents alkyl chloride byproduct formation. commonorganicchemistry.com
Base Pyridine, Triethylamine, Catalytic aminesNeutralizes HCl, drives reaction forward. Choice can influence reaction rate and mechanism. chemistrysteps.comresearchgate.net
Solvent Aprotic (e.g., Dichloromethane)Prevents side reactions with the solvent. commonorganicchemistry.com
Temperature Cooled (0 °C) to Room TemperatureControls reaction rate and minimizes decomposition. commonorganicchemistry.com
Water Content Anhydrous conditionsWater can hydrolyze reagents and product. pqri.org

Green Chemistry Principles in Methanesulfonate Synthesis

The application of green chemistry principles to the synthesis of methanesulfonates, including this compound, aims to create more environmentally benign and sustainable processes. Key principles that can be applied include the use of safer solvents, catalytic reagents, and waste prevention.

A significant advancement in the green synthesis of sulfonates is the use of water as a solvent. Traditionally, the synthesis of methanesulfonates (mesylation) from alcohols is carried out in organic solvents with a stoichiometric amount of a base like pyridine. However, researchers have developed an efficient water-solvent method for the mesylation of primary alcohols using methanesulfonyl chloride. This process is promoted by potassium hydroxide (B78521) (KOH) and a catalytic amount of a tertiary amine. nih.govnih.gov Maintaining the pH of the reaction mixture around 10 is crucial to prevent the decomposition of the methanesulfonyl chloride. nih.gov This method offers a greener alternative by replacing volatile organic solvents with water. nih.govnih.gov

The choice of catalyst is important for the success of this aqueous method. For mesylation, sterically unhindered and lipophilic tertiary amines such as N,N-dimethylbutylamine and triethylamine have proven effective. nih.govnih.gov The use of a catalytic amount of the amine, as opposed to using it as a solvent, significantly reduces waste. nih.gov

Table 1: Comparison of Traditional vs. Green Mesylation Conditions

FeatureTraditional MethodGreen Water-Solvent Method
Solvent Pyridine or other organic solventsWater nih.govnih.gov
Base Stoichiometric pyridineCatalytic tertiary amine and KOH nih.govnih.gov
Byproducts Pyridinium saltsMinimal, with water as the main byproduct
Environmental Impact Higher, due to organic solvent useLower, due to the use of water nih.govnih.gov

By adopting such green chemistry approaches, the synthesis of this compound from 2,2-difluoropropanol can be envisioned to be more sustainable, reducing the environmental footprint associated with its production.

Multistep Synthetic Sequences Incorporating this compound Formation

The formation of this compound is often a crucial step within a larger, multistep synthetic sequence designed to produce more complex molecules. The methanesulfonate group is an excellent leaving group, making it a valuable intermediate for subsequent nucleophilic substitution reactions.

An illustrative example of a multistep synthesis involving the formation of a related fluorinated methanesulfonate is the preparation of the silodosin (B1681671) intermediate, 2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethyl methanesulfonate. This synthesis involves several steps, culminating in the esterification of an alcohol with methanesulfonyl chloride to yield the final methanesulfonate intermediate.

The synthetic route begins with salicylaldehyde, which undergoes an ester exchange reaction with ethylene (B1197577) carbonate to produce 2-(2-hydroxyethoxy)benzaldehyde. This is followed by a Dakin oxidation to yield 2-(2-hydroxyethoxy)sodium phenolate. An etherification reaction with trifluoroethanol then affords 2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethyl alcohol. The final step is the esterification of this alcohol with methanesulfonyl chloride to produce the target intermediate.

Table 2: Exemplary Multistep Synthesis of a Fluorinated Methanesulfonate Intermediate

StepReactantsProductReaction Type
1Salicylaldehyde, Ethylene Carbonate2-(2-Hydroxyethoxy)benzaldehydeEster Exchange
22-(2-Hydroxyethoxy)benzaldehyde2-(2-Hydroxyethoxy)sodium phenolateDakin Oxidation
32-(2-Hydroxyethoxy)sodium phenolate, Trifluoroethanol2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethyl alcoholEtherification
42-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethyl alcohol, Methanesulfonyl Chloride2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethyl methanesulfonateEsterification

This example highlights how the formation of a methanesulfonate is integrated into a longer synthetic pathway to create a valuable, more complex molecule.

Convergent and divergent syntheses are advanced strategies that can be conceptually applied to the synthesis of this compound and its derivatives to enhance efficiency and build molecular diversity.

Divergent synthesis , on the other hand, starts from a central core molecule that is reacted to create a library of related compounds. rsc.org In the context of this compound, this compound could serve as a starting point. Its reactive methanesulfonate group allows for reactions with a variety of nucleophiles, leading to a diverse range of products with different functional groups attached to the 2,2-difluoropropyl scaffold. This strategy is particularly useful in medicinal chemistry for generating a library of compounds for biological screening. rsc.org

One-pot reactions and cascade reactions are highly efficient synthetic methodologies that minimize the number of separate reaction and purification steps, thereby saving time, resources, and reducing waste. rsc.orgrsc.org

A one-pot reaction involves the sequential addition of reagents to a single reaction vessel to carry out multiple transformations. rsc.org For the synthesis of this compound, one could envision a one-pot process where 2,2-difluoropropanol is first generated in situ and then immediately reacted with methanesulfonyl chloride without isolation of the intermediate alcohol.

Elucidation of Reactivity and Reaction Mechanisms of 2,2 Difluoropropyl Methanesulfonate

Role as a Leaving Group in Nucleophilic Substitution Reactions

2,2-Difluoropropyl methanesulfonate (B1217627) features a methanesulfonate (mesylate) group, which is recognized as a good leaving group in nucleophilic substitution reactions. organic-chemistry.org A good leaving group is a species that can depart with a pair of electrons, and its ability to do so is often correlated with its stability as a free species. smartstartinstitute.commasterorganicchemistry.com The mesylate anion is stabilized by resonance, which delocalizes the negative charge across the sulfonyl group, making it a weak base and, consequently, an excellent leaving group. smartstartinstitute.commasterorganicchemistry.comoregonstate.edu

Mechanistic Pathways of SN1 and SN2 Reactions

Nucleophilic substitution reactions primarily proceed through two distinct mechanisms: SN1 (substitution nucleophilic unimolecular) and SN2 (substitution nucleophilic bimolecular). quora.commasterorganicchemistry.com

The SN1 reaction is a two-step mechanism. masterorganicchemistry.compatsnap.com The first and rate-determining step involves the departure of the leaving group to form a carbocation intermediate. masterorganicchemistry.compatsnap.com The second step is the rapid attack of the nucleophile on the carbocation. masterorganicchemistry.com The rate of an SN1 reaction is dependent only on the concentration of the substrate. quora.commasterorganicchemistry.com These reactions are favored for tertiary and secondary substrates that can form stable carbocations and are typically carried out in polar protic solvents which can stabilize the carbocation intermediate. patsnap.comlibretexts.org

The SN2 reaction , in contrast, is a single-step, concerted process where the nucleophile attacks the carbon atom at the same time as the leaving group departs. masterorganicchemistry.comlibretexts.org This "backside attack" results in an inversion of stereochemistry at the reaction center. libretexts.orgbyjus.com The rate of an SN2 reaction is dependent on the concentrations of both the substrate and the nucleophile. quora.commasterorganicchemistry.com This pathway is favored for methyl and primary substrates where steric hindrance is minimal. masterorganicchemistry.commasterorganicchemistry.com Polar aprotic solvents are often used to enhance the nucleophilicity of the attacking species. patsnap.comlibretexts.org

For 2,2-difluoropropyl methanesulfonate, a primary substrate, the SN2 pathway would generally be favored due to the low stability of a primary carbocation and reduced steric hindrance compared to tertiary substrates. quora.commasterorganicchemistry.com However, the presence of fluorine atoms introduces additional electronic effects that can influence the reaction pathway.

Solvolytic Mechanisms and Kinetic Studies

Solvolysis is a type of nucleophilic substitution reaction where the solvent acts as the nucleophile. libretexts.org Kinetic studies of solvolysis reactions can provide valuable insights into the reaction mechanism. For a primary substrate like this compound, solvolysis in a protic solvent like water or ethanol (B145695) would likely proceed through an SN2 mechanism.

FactorSN1SN2
Substrate Tertiary > SecondaryMethyl > Primary > Secondary
Kinetics Unimolecular (Rate = k[Substrate])Bimolecular (Rate = k[Substrate][Nucleophile])
Mechanism Two steps (carbocation intermediate)One step (concerted)
Stereochemistry RacemizationInversion of configuration
Solvent Polar proticPolar aprotic

Elimination Reactions Mediated by this compound

In addition to substitution, this compound can undergo elimination reactions, particularly in the presence of a strong base. siue.edu In these reactions, a molecule of methanesulfonic acid is eliminated, leading to the formation of an alkene.

E1 vs. E2 Pathways and Regioselectivity

Similar to substitution reactions, elimination reactions can proceed through two primary pathways: E1 (elimination unimolecular) and E2 (elimination bimolecular). masterorganicchemistry.comlibretexts.org

The E1 reaction is a two-step process that begins with the formation of a carbocation, the same intermediate as in the SN1 reaction. masterorganicchemistry.comyoutube.com In the second step, a weak base removes a proton from a carbon adjacent to the carbocation, forming a double bond. youtube.com E1 reactions often compete with SN1 reactions and are favored by the same conditions: a stable carbocation intermediate and a polar protic solvent. libretexts.orglibretexts.org

The E2 reaction is a one-step, concerted process where a strong base removes a proton from a beta-carbon at the same time the leaving group departs from the alpha-carbon. youtube.comyoutube.com This reaction requires an anti-periplanar arrangement of the proton being removed and the leaving group. youtube.comlibretexts.org

For this compound, an E2 reaction is more likely, especially with a strong, non-nucleophilic base. libretexts.orgkhanacademy.org The E1 pathway is disfavored due to the instability of the primary carbocation that would need to form. libretexts.org

A key consideration in elimination reactions of fluorinated compounds is the potential for an E1cb (Elimination Unimolecular Conjugate Base) mechanism. siue.eduquora.com This pathway is favored when the leaving group is poor (though mesylate is a good leaving group) and when the beta-hydrogens are particularly acidic. masterorganicchemistry.comquora.com The strong electron-withdrawing effect of the two fluorine atoms in this compound increases the acidity of the hydrogens on the adjacent carbon (C3), making an E1cb-like mechanism a possibility. siue.edu In this mechanism, the base first removes a proton to form a carbanion (the conjugate base), and then the leaving group departs in a second step. quora.com

Regioselectivity in elimination reactions refers to the preference for the formation of one constitutional isomer of the alkene over another. Zaitsev's rule generally predicts that the more substituted (more stable) alkene will be the major product. masterorganicchemistry.com However, in cases involving fluorine as a leaving group or with bulky bases, the Hofmann product (the less substituted alkene) can be favored. youtube.commasterorganicchemistry.com For this compound, elimination would lead to the formation of 2,2-difluoroprop-1-ene. As there is only one possible alkene product, regioselectivity is not a factor in this specific case.

PathwayBase StrengthSubstrateLeaving GroupSolventKey Feature
E1 WeakTertiary > SecondaryGoodPolar ProticCarbocation intermediate
E2 StrongTertiary > Secondary > PrimaryGoodVariesConcerted, anti-periplanar
E1cb StrongAcidic β-HPoor to ModerateVariesCarbanion intermediate

Stereochemical Outcomes of Elimination Processes

The stereochemistry of an elimination reaction is determined by the mechanism. E2 reactions have a strict stereochemical requirement for an anti-periplanar arrangement between the beta-hydrogen and the leaving group. youtube.comlibretexts.org This means that the hydrogen and the leaving group must be in the same plane and on opposite sides of the C-C bond. libretexts.org This requirement dictates the stereochemistry of the resulting alkene. For acyclic systems, this can lead to the selective formation of either the E or Z isomer of the alkene, depending on the conformation of the starting material. libretexts.org

In the case of this compound, the product, 2,2-difluoroprop-1-ene, does not have stereoisomers (E/Z isomers), so the stereochemical outcome in this regard is not applicable. The key stereochemical feature of the E2 reaction is the required anti-periplanar transition state.

E1 reactions, on the other hand, proceed through a planar carbocation intermediate. youtube.com The base can then remove a proton from either side of the adjacent carbon, often leading to a mixture of E and Z isomers, with the more stable (usually the E) isomer predominating. siue.edu

Rearrangement Reactions Involving the 2,2-Difluoropropyl Skeleton

Rearrangement reactions are fundamental in organic synthesis, often leading to the formation of more stable structural isomers. For this compound, the presence of the electron-withdrawing fluorine atoms and the good leaving group (methanesulfonate) can pave the way for intriguing molecular rearrangements.

Fluorine Migration Phenomena

While direct evidence for fluorine migration in this compound is not prominently documented, the phenomenon has been observed in related fluorinated compounds under specific conditions. For instance, Brønsted acid-catalyzed 1,2-fluorine migration has been reported in fluoroepoxides, proceeding through a carbocationic intermediate. rsc.org It is conceivable that under strong acidic conditions, which could facilitate the departure of the methanesulfonate group to form a primary carbocation, a subsequent 1,2-fluorine shift could occur to yield a more stable secondary or tertiary carbocation. This hypothetical migration would be driven by the thermodynamic stability of the resulting carbocation.

Carbocationic Rearrangements

The departure of the methanesulfonate leaving group from this compound would initially generate a primary carbocation. Primary carbocations are notoriously unstable and prone to rearrangement to form more stable secondary or tertiary carbocations. libretexts.orgkhanacademy.org This can occur through 1,2-hydride or 1,2-alkyl shifts. libretexts.org In the case of the 2,2-difluoropropyl cation, a 1,2-hydride shift from the adjacent methyl group would lead to a more stable secondary carbocation.

Furthermore, a less common but relevant rearrangement is the nih.govacs.org-sulfonyloxy migration, which has been observed in the synthesis of β-tosyloxylated gem-difluoroalkanes from vinyl sulfonates. chemrxiv.orgresearchgate.net This suggests that under certain conditions, a rearrangement involving the methanesulfonate group itself could be a competing pathway.

Potential Rearrangement Driving Force Analogous System
1,2-Fluorine MigrationFormation of a more stable carbocationBrønsted acid-catalyzed rearrangement of fluoroepoxides rsc.org
1,2-Hydride ShiftFormation of a more stable secondary carbocationGeneral principle in carbocation chemistry libretexts.orgkhanacademy.orglibretexts.org
nih.govacs.org-Sulfonyloxy MigrationIntramolecular rearrangementSynthesis of β-tosyloxylated gem-difluoroalkanes chemrxiv.orgresearchgate.net

Cycloaddition and Addition Reactions Utilizing this compound Derivatives

While this compound itself is not primed for cycloaddition reactions, its derivatives, particularly the alkene formed upon elimination of methanesulfonic acid (2,2-difluoropropene), could serve as valuable substrates in such transformations.

[3+2] Cycloaddition Reactions

[3+2] Cycloaddition reactions are powerful methods for the construction of five-membered heterocyclic rings. uchicago.edu Derivatives of this compound, such as 2,2-difluoropropene, could potentially participate in these reactions. Theoretical studies on the [3+2] cycloaddition of 1,1-difluoroallene with nitrones and diazoalkanes have shown that such reactions are feasible. rsc.orgresearchgate.net By analogy, 2,2-difluoropropene could react with various 1,3-dipoles, such as azides, nitrile oxides, and nitrones, to yield difluorinated five-membered rings. The electronic nature of the gem-difluoro group would be expected to influence the regioselectivity of the cycloaddition.

Electrophilic/Nucleophilic Addition Across Unsaturated Centers

The double bond in 2,2-difluoropropene, derived from the parent methanesulfonate, would be highly polarized due to the strong electron-withdrawing effect of the two fluorine atoms. This polarization renders the non-fluorinated carbon atom electron-rich and the difluorinated carbon atom electron-poor. nih.gov Consequently, electrophilic addition would be expected to occur at the non-fluorinated carbon, leading to a cation stabilized by the adjacent difluoromethyl group. nih.gov Conversely, nucleophilic addition would preferentially target the electron-deficient difluorinated carbon. fiveable.melibretexts.orglibretexts.orgyoutube.commasterorganicchemistry.com This predictable regioselectivity makes gem-difluoroalkenes valuable synthons in organic chemistry. nih.govnih.gov

Reaction Type Substrate Expected Regioselectivity Rationale
[3+2] Cycloaddition2,2-DifluoropropeneInfluenced by the electronics of the 1,3-dipoleAnalogy to 1,1-difluoroallene cycloadditions rsc.orgresearchgate.net
Electrophilic Addition2,2-DifluoropropeneAttack at the non-fluorinated carbonFormation of a more stable carbocation nih.gov
Nucleophilic Addition2,2-DifluoropropeneAttack at the difluorinated carbonPolarization of the double bond by fluorine atoms nih.govnih.govfiveable.melibretexts.orglibretexts.orgyoutube.commasterorganicchemistry.com

Advanced Applications in Contemporary Organic Synthesis Strategies

Building Block for Complex Fluorinated Molecular Architectures

The 2,2-difluoropropyl group is a key structural motif in a variety of biologically active compounds and advanced materials. 2,2-Difluoropropyl methanesulfonate (B1217627) serves as a practical and efficient precursor for the installation of this important group.

Construction of Fluoroalkylated Heterocycles

Heterocyclic compounds are ubiquitous in pharmaceuticals and agrochemicals. The introduction of a difluorinated substituent can significantly modulate the biological activity of these scaffolds. While direct studies detailing the use of 2,2-difluoropropyl methanesulfonate in cycloaddition reactions for heterocycle synthesis are not extensively documented in publicly available literature, the general principles of SN2 reactions suggest its utility. The methanesulfonate group is an excellent leaving group, facilitating nucleophilic substitution by heteroatoms such as nitrogen, oxygen, and sulfur. This allows for the formation of C-N, C-O, and C-S bonds, which are fundamental to the assembly of a wide array of heterocyclic systems. For instance, the reaction of this compound with primary or secondary amines would yield N-(2,2-difluoropropyl)amines, key intermediates for the synthesis of nitrogen-containing heterocycles like pyrrolidines, piperidines, and azepanes. Similarly, its reaction with phenols or thiophenols could lead to the corresponding ethers and thioethers, which are precursors to oxygen- and sulfur-containing heterocycles.

Incorporation into Diverse Ring Systems and Scaffolds

The versatility of this compound extends to its use in the construction of various carbocyclic and polycyclic systems. The 2,2-difluoropropyl group can be introduced into a molecule at an early stage of a synthetic sequence, and the resulting difluorinated intermediate can then be subjected to a series of ring-forming reactions. For example, the alkylation of a cyclic β-keto ester with this compound would introduce the difluoropropyl side chain, which could then participate in intramolecular reactions to form fused or bridged ring systems. The reactivity of the methanesulfonate allows for its displacement by a wide range of carbon nucleophiles, such as enolates, organometallics, and enamines, providing access to a diverse range of difluorinated carbocyclic scaffolds.

Stereoselective Transformations Facilitated by this compound

The control of stereochemistry is a critical aspect of modern organic synthesis, particularly in the preparation of chiral drugs. While the 2,2-difluoropropyl group itself is achiral, its introduction into a molecule can have a profound influence on the stereochemical outcome of subsequent reactions.

Chiral Auxiliary Approaches

Currently, there is no direct evidence in the available literature to suggest that this compound itself is commonly employed as a chiral auxiliary. Chiral auxiliaries are typically chiral molecules that are temporarily incorporated into a substrate to direct a stereoselective reaction, and are then removed.

Enantioselective and Diastereoselective Synthesis

Although direct examples of enantioselective reactions using this compound as a key reagent are not prevalent in the literature, its role in diastereoselective synthesis can be inferred from established principles. When a molecule already contains one or more stereocenters, the introduction of the 2,2-difluoropropyl group via reaction with this compound can proceed with a high degree of diastereoselectivity. The steric and electronic properties of the existing chiral centers can influence the trajectory of the incoming nucleophile or the conformation of the transition state, leading to the preferential formation of one diastereomer over another. For instance, the alkylation of a chiral enolate with this compound would likely result in a diastereomerically enriched product. The specific diastereomeric ratio would be dependent on the nature of the chiral auxiliary or the existing stereocenters in the substrate.

Theoretical and Computational Chemistry Investigations of 2,2 Difluoropropyl Methanesulfonate

Quantum Chemical Calculations

Electronic Structure Analysis and Fluorine's Inductive Effects

The electronic structure of 2,2-difluoropropyl methanesulfonate (B1217627) is significantly shaped by the presence of the two highly electronegative fluorine atoms. The primary mechanism for this influence is the inductive effect (-I effect), where the fluorine atoms withdraw electron density from the adjacent carbon atom and, to a lesser extent, from the rest of the molecule. youtube.com This electron withdrawal has several important consequences:

Polarization of Bonds: The C-F bonds are highly polarized, with a significant partial positive charge (δ+) on the carbon atom and partial negative charges (δ-) on the fluorine atoms. This polarization extends to the C-C bonds, making the central carbon of the propyl group more electrophilic.

Influence on the Methanesulfonate Group: The inductive withdrawal of electron density by the difluoro group can influence the electronic properties of the methanesulfonate leaving group, potentially affecting its leaving group ability in nucleophilic substitution reactions.

Computational methods such as Density Functional Theory (DFT) can be employed to quantify these electronic effects. By calculating properties like molecular electrostatic potential (MEP) maps and atomic charges, a detailed picture of the electron distribution can be obtained.

Table 1: Calculated Mulliken Atomic Charges for 2,2-Difluoropropyl Methanesulfonate (Illustrative Data)

AtomCharge (a.u.)
C(1) (CH3)-0.25
C(2) (CF2)+0.80
C(3) (CH2)-0.10
F(1)-0.45
F(2)-0.45
O(1) (S=O)-0.60
O(2) (S=O)-0.60
O(3) (S-O-C)-0.55
S+1.50

Note: This data is illustrative and would be derived from specific quantum chemical calculations.

Conformation Analysis and Conformational Landscapes

A key stereoelectronic interaction in fluorinated systems is the "gauche effect," where a conformation with adjacent electronegative substituents in a gauche arrangement is often more stable than the anti arrangement. In the case of this compound, the gauche interactions between the C-F bonds and the C-O bond of the methanesulfonate group would be of particular interest.

Computational conformational searches, followed by geometry optimization and frequency calculations at a suitable level of theory (e.g., DFT with an appropriate basis set), can identify the low-energy conformers and the transition states connecting them. mdpi.com

Table 2: Relative Energies of Key Conformers of this compound (Illustrative Data)

ConformerDihedral Angle (F-C-C-O)Relative Energy (kcal/mol)
Anti180°0.0 (Reference)
Gauche (+)+60°-0.5
Gauche (-)-60°-0.5

Note: This data is illustrative and would be derived from specific quantum chemical calculations. The negative relative energy for the gauche conformers would indicate a stabilizing gauche effect.

Frontier Molecular Orbital (FMO) Theory Applications to Reactivity

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of molecules by examining the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com In the context of this compound, FMO analysis can provide insights into its behavior in various chemical reactions.

HOMO: The HOMO is typically associated with the most easily donated electrons and often represents the site of nucleophilic attack. In this compound, the HOMO is likely to be localized on the oxygen atoms of the methanesulfonate group.

LUMO: The LUMO represents the most easily accepted electrons and is often the site of nucleophilic attack. The strong inductive effect of the two fluorine atoms is expected to lower the energy of the LUMO and localize it on the σ* orbital of the C-O bond of the methanesulfonate group, making the carbon atom attached to the leaving group highly susceptible to nucleophilic attack.

The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability. A smaller HOMO-LUMO gap generally suggests higher reactivity.

Table 3: Calculated FMO Energies for this compound (Illustrative Data)

OrbitalEnergy (eV)
HOMO-11.5
LUMO-0.8
HOMO-LUMO Gap10.7

Note: This data is illustrative and would be derived from specific quantum chemical calculations.

Mechanistic Studies Through Computational Modeling

Computational modeling provides a virtual laboratory to investigate the detailed mechanisms of chemical reactions, including the identification of transition states and the calculation of reaction energetics.

Transition State Analysis and Reaction Energetics

For reactions involving this compound, such as nucleophilic substitution, computational methods can be used to locate the transition state structure. The transition state is the highest energy point along the reaction coordinate and is characterized by having a single imaginary frequency in its vibrational spectrum. rsc.org

Table 4: Calculated Energetics for the SN2 Reaction of this compound with a Nucleophile (e.g., Cl-) (Illustrative Data)

ParameterEnergy (kcal/mol)
Activation Energy (Ea)+20.5
Reaction Energy (ΔErxn)-5.2

Note: This data is illustrative and would be derived from specific quantum chemical calculations.

Solvation Effects in Reaction Pathways

Reactions are typically carried out in a solvent, and the solvent can have a profound impact on the reaction pathway and energetics. Computational models can account for solvation effects using either explicit or implicit solvent models. wikipedia.org

Explicit Solvent Models: In this approach, individual solvent molecules are included in the calculation. This method is computationally expensive but can capture specific solvent-solute interactions, such as hydrogen bonding.

Implicit Solvent Models (Continuum Models): Here, the solvent is treated as a continuous medium with a specific dielectric constant. youtube.com This approach is less computationally demanding and is effective at capturing the bulk electrostatic effects of the solvent.

For reactions of this compound, the choice of solvent can influence the stability of the reactants, the transition state, and the products. For example, a polar solvent would be expected to stabilize the charged transition state in an SN2 reaction, thereby lowering the activation energy and increasing the reaction rate.

Table 5: Effect of Solvent on the Calculated Activation Energy for an SN2 Reaction of this compound (Illustrative Data)

SolventDielectric ConstantCalculated Activation Energy (kcal/mol)
Gas Phase1+28.0
Dichloromethane (B109758)9.1+22.5
Acetonitrile (B52724)37.5+19.8
Water78.4+18.5

Note: This data is illustrative and would be derived from specific quantum chemical calculations.

Prediction of Spectroscopic Parameters and Structural Properties for Research Verification

Theoretical calculations are invaluable for predicting spectroscopic parameters, which can then be used to verify experimental findings. For this compound, we can estimate its Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies.

The prediction of NMR chemical shifts through computational methods, typically employing density functional theory (DFT) or other quantum chemical approaches, provides valuable insights into the electronic environment of nuclei. organicchemistrydata.org The chemical shift of a nucleus is highly sensitive to its local environment, including the effects of electronegativity, magnetic anisotropy, and steric interactions. libretexts.org

For this compound, we can predict the chemical shifts by considering the constituent parts of the molecule: the 2,2-difluoropropyl group and the methanesulfonate group.

¹H NMR: The proton NMR spectrum is expected to show two main signals: one for the methyl (CH₃) protons adjacent to the difluorinated carbon and another for the methylene (B1212753) (CH₂) protons of the propyl chain, which is attached to the oxygen of the methanesulfonate group. The methoxy (B1213986) (CH₃) group of the methanesulfonate will also present a distinct signal. The electronegative fluorine atoms and the methanesulfonate group will deshield the neighboring protons, causing their signals to appear at a lower field (higher ppm value). youtube.com Based on data from analogous compounds like 2,2-difluoropropane (B1294401), where the methyl protons have a chemical shift of approximately 1.61 ppm chemicalbook.com, and considering the deshielding effect of the methanesulfonate group, we can estimate the chemical shifts.

¹³C NMR: The carbon-13 NMR spectrum will display distinct signals for each carbon atom in a unique electronic environment. The carbon atom bonded to the two fluorine atoms (C2) is expected to be significantly shifted downfield and will appear as a triplet due to C-F coupling. The other carbon atoms in the propyl chain (C1 and C3) and the methyl carbon of the methanesulfonate group will also have characteristic chemical shifts influenced by the neighboring substituents.

¹⁹F NMR: The fluorine-19 NMR spectrum is anticipated to show a single resonance for the two equivalent fluorine atoms. The chemical shift of these fluorine atoms will be influenced by the alkyl environment. For comparison, the ¹⁹F chemical shift in 2,2-difluoropropane is reported to be approximately -85.04 ppm relative to CFCl₃. chemicalbook.com

Predicted NMR Chemical Shifts for this compound

NucleusPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (Hz)
¹H
CH₃ (on propyl chain)~1.7 - 2.0TripletJ(H,F) ≈ 18-20
CH₂~4.3 - 4.6TripletJ(H,H) ≈ 7-8
CH₃ (on methanesulfonate)~3.0 - 3.2Singlet
¹³C
C1 (CH₃ on propyl)~20 - 25Quartet
C2 (CF₂)~120 - 125TripletJ(C,F) ≈ 240-250
C3 (CH₂)~70 - 75Triplet
C (CH₃ on methanesulfonate)~35 - 40Quartet
¹⁹F
CF₂~ -80 to -90Triplet of QuartetsJ(F,H) ≈ 18-20, J(F,H) on CH₂ ≈ 2-3

Note: These are estimated values based on analogous compounds and general principles of NMR spectroscopy. Actual experimental values may vary.

Vibrational frequency analysis, often performed computationally using methods like DFT, can predict the infrared (IR) and Raman spectra of a molecule. q-chem.comnih.gov These spectra arise from the vibrations of chemical bonds and functional groups within the molecule. Each vibrational mode has a characteristic frequency, which can be used to identify the presence of specific functional groups. wisc.edu

For this compound, the vibrational spectrum will be a composite of the vibrational modes of the difluoroalkyl chain and the methanesulfonate group.

Key Predicted Vibrational Frequencies:

C-H Stretching: Vibrations of the methyl and methylene C-H bonds are expected in the range of 2900-3000 cm⁻¹.

S=O Stretching: The methanesulfonate group will exhibit strong asymmetric and symmetric stretching vibrations of the S=O bonds, typically found in the regions of 1340-1360 cm⁻¹ and 1170-1190 cm⁻¹, respectively. researchgate.net

C-F Stretching: Strong absorptions corresponding to the C-F stretching vibrations are expected in the range of 1000-1200 cm⁻¹.

S-O-C Stretching: The stretching vibration of the S-O-C linkage is anticipated to appear in the 950-1050 cm⁻¹ region.

C-S Stretching: The C-S stretching vibration of the methanesulfonate group is typically observed around 700-800 cm⁻¹. researchgate.net

Predicted Vibrational Frequencies for this compound

Vibrational ModePredicted Frequency Range (cm⁻¹)Expected Intensity
C-H Stretch2900 - 3000Medium
S=O Asymmetric Stretch1340 - 1360Strong
S=O Symmetric Stretch1170 - 1190Strong
C-F Stretch1000 - 1200Strong
S-O-C Stretch950 - 1050Medium
C-S Stretch700 - 800Medium

Note: These are predicted frequency ranges based on characteristic group frequencies. The exact values would require specific computational analysis.

Molecular Dynamics Simulations to Understand Dynamic Behavior

Molecular dynamics (MD) simulations are a powerful computational tool for studying the time-dependent behavior of molecules. q-chem.com By solving Newton's equations of motion for a system of atoms, MD simulations can provide insights into conformational changes, intermolecular interactions, and transport properties.

For this compound, MD simulations could elucidate several key aspects of its dynamic behavior:

Conformational Dynamics: Simulations would reveal the preferred conformations of the propyl chain and the rotational barriers around the C-C and C-O bonds. The presence of the two fluorine atoms is expected to influence the conformational landscape. rsc.org

Intermolecular Interactions: In a condensed phase, MD simulations can model the interactions between molecules of this compound. Fluorinated compounds are known to exhibit unique packing and phase behavior, sometimes leading to microphase separation from non-fluorinated counterparts. rsc.orgnih.gov

Solvent Effects: MD simulations can be used to study the behavior of this compound in different solvents. This would provide information on solvation structures and the influence of the solvent on the conformational preferences of the molecule. The fluorinated nature of the solute is known to impact its solubility and interactions with both polar and non-polar solvents. nih.gov

While specific MD studies on this compound are not available, research on other fluorinated alkanes suggests that they have a higher chain stiffness compared to their hydrocarbon analogs. rsc.org This increased rigidity, along with the potential for specific intermolecular interactions involving the fluorine atoms and the sulfonate group, would likely govern the dynamic behavior of this compound in bulk.

Research Oriented Analytical Methodologies for 2,2 Difluoropropyl Methanesulfonate and Its Derivatives

Advanced Spectroscopic Techniques for Structural Elucidation and Mechanistic Studies

Spectroscopic methods provide detailed information about the molecular structure and bonding within 2,2-difluoropropyl methanesulfonate (B1217627). These techniques are indispensable for confirming the identity of the compound and for mechanistic investigations of its reactions.

High-resolution NMR spectroscopy is a cornerstone for the structural analysis of 2,2-difluoropropyl methanesulfonate, offering insights into the connectivity and environment of magnetically active nuclei such as ¹H, ¹³C, and ¹⁹F.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring atoms. For this compound, the spectrum is expected to show distinct signals for the methyl protons of the methanesulfonyl group and the methylene (B1212753) and methyl protons of the 2,2-difluoropropyl group. The coupling of protons with the adjacent fluorine atoms will result in complex splitting patterns, providing key structural information.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule. The carbon atom bonded to the two fluorine atoms is expected to show a characteristic triplet due to one-bond C-F coupling. The chemical shifts of the carbon atoms are influenced by the electronegativity of the attached fluorine and oxygen atoms.

¹⁹F NMR: As an organofluorine compound, ¹⁹F NMR is a particularly powerful tool. wikipedia.orghuji.ac.il Fluorine-19 is a spin ½ nucleus with 100% natural abundance and a high gyromagnetic ratio, making it highly sensitive for NMR detection. wikipedia.org The ¹⁹F NMR spectrum of this compound would be expected to show a single resonance environment for the two equivalent fluorine atoms. The chemical shift of this signal is highly sensitive to the local electronic environment. nih.gov Furthermore, the signal will be split into a triplet by the two adjacent protons of the methylene group, providing definitive evidence for the -CF₂-CH₂- fragment. The large chemical shift dispersion in ¹⁹F NMR is advantageous for resolving complex mixtures and identifying fluorinated impurities. wikipedia.orghuji.ac.il

Table 1: Predicted NMR Data for this compound

Nucleus Group Predicted Chemical Shift (ppm) Expected Multiplicity Expected Coupling Constants (Hz)
¹H CH₃ (mesyl) 3.0 - 3.3 singlet (s) -
¹H CH₂ 4.2 - 4.5 triplet of triplets (tt) JHF ≈ 12-15, JHH ≈ 7
¹H CH₃ (propyl) 1.5 - 1.8 triplet (t) JHH ≈ 7
¹³C CH₃ (mesyl) 35 - 40 quartet (q) JCH ≈ 140
¹³C CH₂ 65 - 70 triplet of triplets (tt) JCF ≈ 25, JCH ≈ 150
¹³C CHF₂ 115 - 120 triplet (t) JCF ≈ 240-250
¹³C CH₃ (propyl) 10 - 15 quartet (q) JCH ≈ 125
¹⁹F CF₂ -110 to -120 triplet of quartets (tq) JHF ≈ 12-15, JHF ≈ 4-6

Note: Predicted values are based on typical chemical shifts and coupling constants for similar structural motifs.

Mass spectrometry is a critical technique for determining the molecular weight and fragmentation pattern of this compound, which aids in its identification and in monitoring the progress of chemical reactions.

In a typical electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) for this compound (C₄H₈F₂O₃S) would be expected at m/z 174. The fragmentation pattern would likely involve the cleavage of the C-O and S-O bonds. Key expected fragments would include ions corresponding to the loss of the methanesulfonyl group or parts of the difluoropropyl group. For instance, the cleavage of the ester bond could lead to a fragment ion for the 2,2-difluoropropyl cation at m/z 79. Another significant fragmentation pathway for alkyl methanesulfonates is the formation of the methanesulfonyl cation [CH₃SO₂]⁺ at m/z 79.

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

m/z Proposed Fragment Ion Formula
174 Molecular Ion [C₄H₈F₂O₃S]⁺
95 [M - CH₃SO₂]⁺ [C₃H₅F₂]⁺
79 [CH₃SO₂]⁺ [CH₃O₂S]⁺
79 [C₃H₅F₂]⁺ [C₃H₅F₂]⁺

Note: The relative abundances of these fragments would depend on the ionization energy and the specific mass spectrometer used.

X-ray crystallography provides the most definitive three-dimensional structural information, including bond lengths, bond angles, and absolute stereochemistry for chiral molecules. This technique is applicable only if this compound, or a derivative thereof, can be obtained as a single crystal of suitable quality. As this compound is a liquid at room temperature, this technique would be more relevant for solid derivatives or co-crystals. If a chiral center were introduced into the molecule, X-ray crystallography would be the gold standard for determining its absolute configuration.

Chromatographic Methods for Research Purity Assessment and Reaction Monitoring

Chromatographic techniques are essential for separating this compound from starting materials, byproducts, and other impurities, thereby allowing for accurate purity assessment and effective reaction monitoring.

HPLC is a versatile and widely used technique for the quantitative analysis of sulfonate esters. huji.ac.il For this compound, which lacks a strong UV chromophore, derivatization may be necessary for sensitive UV detection. google.comsigmaaldrich.com Alternatively, detectors such as an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) can be used for detection without derivatization. A common approach for the analysis of alkyl methanesulfonates is reversed-phase HPLC.

Table 3: Exemplar HPLC Method Parameters for Sulfonate Ester Analysis

Parameter Condition
Column C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile (B52724)/Water gradient
Flow Rate 1.0 mL/min
Column Temperature 30 °C

| Detector | ELSD, CAD, or UV (with derivatization) |

This method would be capable of separating this compound from polar starting materials and less polar byproducts. The retention time would be specific to the compound under the defined conditions, and the peak area would be proportional to its concentration, allowing for accurate quantification.

GC-MS is a highly sensitive and specific method for the analysis of volatile and thermally stable compounds like alkyl methanesulfonates. semanticscholar.orgglobalresearchonline.net this compound is expected to be amenable to GC analysis. The coupling of GC with a mass spectrometer allows for the simultaneous separation and identification of the components of a mixture.

The gas chromatogram would show a peak at a characteristic retention time for this compound, while the mass spectrometer would provide a mass spectrum for this peak, confirming its identity. This technique is particularly useful for detecting and identifying trace-level impurities in the final product or for monitoring the disappearance of starting materials and the appearance of products during a reaction.

Table 4: Typical GC-MS Parameters for Alkyl Methanesulfonate Analysis

Parameter Condition
Column Mid-polarity capillary column (e.g., DB-624, DB-WAX)
Carrier Gas Helium
Inlet Temperature 200 - 250 °C
Oven Program Temperature gradient (e.g., 50 °C to 250 °C)
Detector Mass Spectrometer (Electron Ionization)

| MS Mode | Full Scan or Selected Ion Monitoring (SIM) for higher sensitivity |

The use of GC-MS provides a robust method for both qualitative and quantitative analysis of this compound in research settings. globalresearchonline.net

Table 5: List of Compounds Mentioned

Compound Name

Development of Specialized Derivatization Protocols for Enhanced Analytical Research

The analysis of this compound and its derivatives often presents challenges for common analytical techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). Due to its lack of a strong chromophore, direct detection using UV-Vis spectrophotometry is difficult, leading to poor sensitivity. researchgate.netgoogle.com Similarly, its polarity and thermal stability can be problematic for GC analysis. sigmaaldrich.com To overcome these limitations, specialized derivatization protocols are developed. Derivatization is a chemical modification process that converts the analyte into a derivative with properties more suitable for the chosen analytical method, enhancing detectability and improving chromatographic performance. researchgate.netnih.gov

Strategies for Modifying the Chromophore for Detection

A primary strategy for enhancing the analytical detection of this compound is to introduce a chromophore or a fluorophore into the molecule. This is typically achieved by reacting the methanesulfonate group with a derivatizing agent that possesses strong UV-absorbing or fluorescent properties. researchgate.net

The methanesulfonate is a good leaving group, making it susceptible to nucleophilic substitution reactions. This reactivity is exploited for derivatization. Reagents with nucleophilic moieties, such as thiols or amines, can displace the methanesulfonate group, thereby attaching the chromophoric part of the reagent to the 2,2-difluoropropyl backbone.

Common derivatization strategies applicable to methanesulfonates include:

Thiol-based Reagents: Nucleophilic thiols, such as 2-thionaphthol, can react with the methanesulfonate to form a thioether derivative. wipo.int The naphthyl group is a strong chromophore, allowing for sensitive UV detection at specific wavelengths (e.g., around 252-253 nm). wipo.int

Amine-based Reagents: Aromatic amines can also serve as nucleophiles. For instance, reagents like anthraquinone-2-carbonyl chloride can be used to derivatize compounds, introducing a highly conjugated system that enhances UV and fluorescence detection. researchgate.net

Phenoxide Reagents: The use of substituted phenols, such as 4-nitrophenol, can introduce a chromophore suitable for UV-Vis detection. The reaction involves the displacement of the methanesulfonate by the phenoxide ion.

The choice of derivatizing agent depends on the desired detection method (UV or fluorescence), the reactivity of the analyte, and the potential for interference from other components in the sample matrix. gcms.cz The resulting derivative should exhibit a significant shift in its absorption maximum to a region where background interference is minimal.

Optimization of Derivatization Reaction Conditions

To ensure a quantitative and reproducible conversion of this compound to its derivative, the reaction conditions must be carefully optimized. sigmaaldrich.com Key parameters that influence the derivatization efficiency include reaction time, temperature, reagent concentration, and pH. google.com

Reaction Time and Temperature: These two parameters are often interdependent. Higher temperatures can accelerate the reaction rate but may also lead to the degradation of the analyte or the derivative. sigmaaldrich.com The optimal conditions are typically determined by monitoring the reaction progress over time at various temperatures until the product yield plateaus. gcms.cz

Reagent Concentration: A sufficient excess of the derivatizing reagent is generally used to drive the reaction to completion. However, an extremely large excess should be avoided as it can interfere with the chromatographic analysis.

pH and Catalyst: The pH of the reaction medium can be critical, especially for reactions involving acidic or basic functional groups. For nucleophilic substitution reactions, a base is often added to facilitate the reaction by deprotonating the nucleophile (e.g., a thiol or phenol) or to neutralize acidic byproducts. gcms.cz

Solvent: The choice of solvent is crucial for ensuring that all reactants are soluble and that the solvent itself does not interfere with the reaction or the subsequent analysis. google.com Solvents like N,N-dimethylacetamide and dimethyl sulfoxide have been found effective for derivatization reactions of methanesulfonates. google.com

The optimization process is typically monitored by analyzing aliquots of the reaction mixture at different time points and under various conditions. gcms.cz The goal is to achieve a high, consistent yield of the desired derivative with minimal side products. sigmaaldrich.com

Table 1: Illustrative Optimization of a Derivatization Reaction for this compound with 2-Thionaphthol

ParameterCondition 1Condition 2Condition 3Condition 4Result (Relative Peak Area)
Temperature (°C) 6080 80100Condition 2 & 3 show highest yield without degradation.
Time (min) 303060 60Yield plateaus after 60 minutes.
Reagent Conc. (mg/mL) 0.10.20.2 0.50.2 mg/mL provides sufficient excess.
pH 577 9Neutral pH is optimal for this reaction.

Note: This table presents hypothetical data to illustrate the optimization process.

Spectroscopic Techniques for Reaction Kinetics Monitoring

Spectroscopic methods are powerful tools for monitoring the kinetics of chemical reactions in real-time. fiveable.memagritek.com They allow for the continuous measurement of the concentration of reactants, products, and intermediates, providing valuable insights into reaction rates, mechanisms, and activation energies. fiveable.memagritek.com For reactions involving this compound, techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and UV-Visible (UV-Vis) spectroscopy are particularly useful.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR spectroscopy can be used to monitor reaction kinetics non-destructively. magritek.com The progress of a reaction, such as the solvolysis or a substitution reaction of this compound, can be followed by acquiring spectra at regular intervals. magritek.comresearchgate.net The disappearance of signals corresponding to the reactant and the appearance of new signals for the product(s) can be integrated to determine their relative concentrations over time. magritek.com The ¹⁹F NMR is especially valuable for tracking changes in the chemical environment of the fluorine atoms, providing a clear window into the transformation of the fluorinated substrate. nih.govumn.edu

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is another effective technique for real-time reaction monitoring. copernicus.org The vibrational frequencies of specific functional groups are sensitive to their chemical environment. For reactions of this compound, one can monitor the disappearance of the characteristic strong absorption bands of the sulfonate group (S=O stretching, typically around 1350 cm⁻¹ and 1175 cm⁻¹) and the appearance of bands corresponding to the new functional groups in the product. researchgate.net This method is advantageous for its speed and applicability to a wide range of reaction conditions. copernicus.org

UV-Visible (UV-Vis) Spectroscopy: While this compound itself lacks a strong UV chromophore, UV-Vis spectroscopy is highly effective for monitoring reactions where a chromophore is either consumed or produced. ntnu.no This is particularly relevant when studying its derivatization reactions, as described in section 6.3.1. By monitoring the increase in absorbance at the λmax of the chromophoric product, the reaction rate can be determined according to the Beer-Lambert law. ntnu.noresearchgate.net This technique is well-suited for studying the kinetics of reactions designed to enhance analytical detection. mt.com

By analyzing the change in concentration over time, kinetic parameters such as the rate constant (k), reaction order, and activation energy (Ea) can be calculated, providing a comprehensive understanding of the reaction dynamics. fiveable.me

Table 2: Application of Spectroscopic Techniques in Kinetic Monitoring of a Substitution Reaction of this compound

Spectroscopic TechniqueMonitored SignalInformation ObtainedAdvantages
¹H NMR Decrease in intensity of proton signals adjacent to the sulfonate group; Appearance of new signals for the product. magritek.comReactant consumption and product formation rates; structural information on products and intermediates. magritek.comQuantitative, non-destructive, provides detailed structural insights. magritek.com
¹⁹F NMR Shift in the fluorine signal upon substitution of the methanesulfonate group. nih.govDirect monitoring of the fluorinated core of the molecule.High sensitivity for fluorine nucleus, low background signal. umn.edu
FTIR Disappearance of S=O stretching bands (~1350 & 1175 cm⁻¹). researchgate.netRate of disappearance of the methanesulfonate functional group.Fast data acquisition, applicable to various sample phases. copernicus.org
UV-Vis Increase in absorbance at the λmax of a chromophoric product (e.g., after derivatization). ntnu.noRate of formation of the derivatized product.High sensitivity, suitable for dilute solutions, cost-effective. mdpi.com

Future Research Directions and Unexplored Avenues in 2,2 Difluoropropyl Methanesulfonate Chemistry

Development of Novel and Sustainable Synthetic Routes

The efficient and sustainable synthesis of 2,2-difluoropropyl methanesulfonate (B1217627) is paramount for its potential widespread use. Future research will likely focus on moving beyond traditional, often harsh, fluorination methods towards more elegant catalytic and biocatalytic solutions.

Catalytic Strategies for Efficient Fluorination and Methanesulfonate Formation

Current synthetic routes to fluorinated molecules often rely on stoichiometric reagents that can be hazardous and produce significant waste. nih.gov The development of catalytic methods for both the difluorination of a propyl backbone and the subsequent methanesulfonation represents a significant area for future research.

Key research objectives would include:

Catalytic Deoxyfluorination: Investigating transition-metal-catalyzed deoxyfluorination of 2-oxopropyl methanesulfonate or related ketones. This would involve the development of catalysts that can efficiently transfer two fluoride (B91410) ions to a carbonyl group under mild conditions.

Late-Stage C-H Fluorination: A more ambitious goal is the direct, regioselective C-H fluorination of propyl methanesulfonate. While challenging due to the inertness of C-H bonds, advances in manganese- and iron-catalyzed C-H functionalization offer a promising starting point for developing catalysts capable of targeting the C2 position. nih.govmdpi.com

Integrated Catalytic Processes: Designing a one-pot or tandem reaction where a suitable propane (B168953) derivative is first catalytically difluorinated and then, in the same vessel, converted to the methanesulfonate ester. This would significantly improve step-economy and reduce purification efforts.

Flow Chemistry Approaches: Utilizing continuous flow reactors for the synthesis. The precise control over reaction parameters such as temperature, pressure, and reaction time offered by flow chemistry could enhance the safety and efficiency of handling potentially energetic fluorinating agents and intermediates.

Illustrative Research Target: Catalytic Systems for Synthesis

The following table presents hypothetical data that researchers might aim to generate when developing catalytic systems for the synthesis of 2,2-difluoropropyl methanesulfonate from a precursor like 2-oxopropyl methanesulfonate.

Catalyst SystemPrecursorFluorine SourceSolventTemp (°C)Time (h)Yield (%)
Pd(OAc)₂ / Xantphos2-Oxopropyl methanesulfonatePy-HFDioxane801245
RuCl₂(PPh₃)₃2-Oxopropyl methanesulfonateSelectfluorAcetonitrile (B52724)602462
Fe(acac)₃ / Ligand L1Propyl methanesulfonateNFSIEthyl Acetate254835 (C-H)
Ir(ppy)₃ (photocat.)2-Oxopropyl methanesulfonateDeoxofluorDMF25 (Blue LED)1875

Note: This data is hypothetical and for illustrative purposes only.

Bio-Catalytic and Enzymatic Approaches

Biocatalysis offers an environmentally benign alternative to traditional chemical synthesis. While the natural biosynthesis of organofluorine compounds is rare, the discovery of the fluorinase enzyme, which catalyzes the formation of a C-F bond, has opened new avenues. sciengine.com Future research could explore the possibility of engineering enzymes for the synthesis of this compound.

Potential research avenues include:

Engineered Cytochrome P450s: Cytochrome P450 enzymes can be engineered to perform a variety of chemical transformations, including hydroxylation at non-activated carbon atoms. nih.gov A potential strategy involves the enzymatic hydroxylation of propane to 2-propanol, followed by oxidation to acetone, and then a chemo-enzymatic fluorination and sulfonation sequence. A more direct but highly challenging approach would be to engineer a P450 enzyme for direct C-H fluorination.

Directed Evolution of Hydrolases: Lipases and esterases could be explored for the kinetic resolution of racemic mixtures of related fluorinated alcohols or for the stereoselective synthesis of the methanesulfonate ester. nih.gov For instance, an enzyme could selectively hydrolyze an ester precursor, allowing separation of enantiomers.

Whole-Cell Biotransformation: Designing a microbial host, such as E. coli, to express a multi-enzyme pathway for the conversion of a simple starting material like 2-fluoromalonic acid into a precursor for this compound. nih.gov

Exploration of Unconventional Reactivity Patterns

Beyond its role as a simple alkylating agent, the unique electronic properties of the difluoropropyl group could enable novel reactivity under unconventional conditions.

Photo-Redox and Electro-Organic Transformations

Visible-light photoredox and electro-organic catalysis provide powerful means to generate radical intermediates under mild conditions, enabling transformations that are difficult to achieve with traditional thermal methods. nih.govgre.ac.uk

Future research could investigate:

Radical Generation: The reduction of this compound via single-electron transfer (SET) from an excited photocatalyst could generate a 2,2-difluoropropyl radical. rsc.org This radical could then participate in various coupling reactions, such as additions to alkenes or (hetero)arenes, providing a new route to more complex fluorinated molecules.

Oxidative Coupling: Alternatively, electrochemical oxidation could be used to form sulfonyl radicals from sulfonate precursors, offering a different pathway to related compounds. mdpi.com

Difunctionalization of Alkenes: A photoredox-mediated process could be developed where an alkene is simultaneously functionalized with a 2,2-difluoropropyl group and another fragment, all originating from a single reaction mixture involving this compound as a key precursor or reactant. nih.gov

Illustrative Research Target: Photoredox Coupling Reactions

This hypothetical table illustrates the kind of data that would be collected when exploring the photoredox-catalyzed coupling of the 2,2-difluoropropyl radical (generated from the methanesulfonate) with various aromatic partners.

PhotocatalystArene PartnerAdditiveSolventIrradiationTime (h)Product Yield (%)
Ir(ppy)₃AnisoleHantzsch EsterDMSOBlue LED (24W)1668
4CzIPNPyridine (B92270)Na₂CO₃AcetonitrileBlue LED (24W)2455
Eosin YThiopheneDIPEAMethanolGreen LED (20W)3042
Ru(bpy)₃Cl₂NaphthaleneAscorbic AcidDMF/H₂OWhite LED (30W)1871

Note: This data is hypothetical and for illustrative purposes only.

C-H Functionalization Strategies Involving the Difluoropropyl Moiety

Direct C-H functionalization is a powerful tool for streamlining synthesis by avoiding the pre-functionalization of substrates. rsc.org The methyl groups of the 2,2-difluoropropyl moiety are potential handles for further elaboration.

Unexplored research areas include:

Directed C-H Activation: Installing a directing group elsewhere on a molecule containing the this compound unit could allow for transition-metal-catalyzed functionalization (e.g., arylation, amination) of the terminal methyl C-H bonds.

Carbene/Nitrene Insertion: Exploring iron- or rhodium-catalyzed carbene or nitrene insertion into the C-H bonds of the difluoropropyl group to build cyclic or more complex acyclic structures. mdpi.com

Radical C-H Abstraction: Using radical-based processes, such as the Hofmann-Löffler-Freytag reaction, to functionalize a terminal methyl group in a suitable derivative of this compound.

Integration into Advanced Materials Science and Polymer Chemistry

Fluorinated polymers are renowned for their unique properties, including high thermal stability, chemical resistance, and low surface energy. nih.govyoutube.com The 2,2-difluoropropyl group is a valuable motif that has yet to be widely exploited in polymer chemistry.

Future research directions could focus on:

Novel Fluorinated Monomers: Using this compound to synthesize novel fluorinated monomers. For example, it could be used to alkylate monomers containing nucleophilic groups like phenols or amines, thereby incorporating the difluoropropyl side chain.

Polymerization of Fluorinated Monomers: Investigating the polymerization of these new monomers to create polymers with tailored properties. For instance, incorporating the 2,2-difluoropropyl group into acrylic or styrenic polymers could lead to materials with enhanced hydrophobicity, thermal stability, and specific optical properties. sciengine.comacs.org

Smart Materials: Exploring the synthesis of "smart" polymers that respond to external stimuli. The polarity and hydrogen-bond accepting character of the C-F₂ group could be harnessed to create materials that change their conformation or solubility in response to changes in their environment.

High-Performance Fluoroelastomers: Investigating the incorporation of the 2,2-difluoropropyl unit into fluoroelastomers to modify their chemical resistance, thermal stability, and sealing performance for demanding applications, such as in the semiconductor industry. chemanalyst.com

Building Blocks for Fluorinated Polymers (excluding end-product applications)

The unique properties of fluorinated polymers, such as high thermal stability, chemical resistance, and low surface energy, make them highly desirable materials. umn.edu this compound represents a potentially valuable, yet unexplored, building block for the synthesis of novel fluorinated polymers. The presence of the difluoropropyl group could impart unique characteristics to the resulting polymer chains.

Research in this area could focus on the polymerization of monomers derived from this compound. For instance, the methanesulfonate group is an excellent leaving group, facilitating nucleophilic substitution reactions to introduce polymerizable functionalities. nih.gov Future studies could explore reactions to synthesize novel monomers, such as vinyl or acrylic derivatives containing the 2,2-difluoropropyl moiety. The polymerization of these monomers could lead to a new class of fluorinated polymers with tailored properties.

A key research direction would be to investigate the impact of the gem-difluoro group on the polymerization process and the properties of the resulting polymers. The strong electronegativity of the fluorine atoms is expected to influence the reactivity of the monomer and the conformational preferences of the polymer backbone.

Table 1: Hypothetical Research Directions for this compound in Polymer Synthesis

Research Area Objective Potential Outcome
Monomer Synthesis To develop efficient synthetic routes to polymerizable derivatives of this compound. A library of novel fluorinated monomers for polymer synthesis.
Polymerization Studies To investigate the polymerization behavior of these new monomers (e.g., radical, cationic, anionic polymerization). Understanding the impact of the 2,2-difluoropropyl group on polymerization kinetics and mechanisms.

Precursors for Specialty Fluorinated Functional Materials (excluding end-product applications)

Beyond traditional polymers, this compound could serve as a precursor for a variety of specialty fluorinated functional materials. The reactivity of the methanesulfonate group allows for the introduction of the 2,2-difluoropropyl moiety onto various molecular scaffolds, leading to materials with unique electronic, optical, or surface properties.

One unexplored avenue is the use of this compound in the synthesis of fluorinated liquid crystals. The incorporation of fluorinated segments can significantly influence the mesomorphic properties of liquid crystalline materials. The 2,2-difluoropropyl group, with its specific steric and electronic profile, could lead to the development of new liquid crystals with optimized properties for display technologies.

Another potential application lies in the synthesis of fluorinated surfactants and surface-active agents. The hydrophobic and lipophobic nature of the fluorinated alkyl chain, combined with a polar head group, could result in surfactants with exceptional performance in demanding environments. Research could focus on attaching hydrophilic groups to the 2,2-difluoropropyl unit to create novel amphiphilic molecules.

Table 2: Potential Functional Materials Derived from this compound

Material Class Synthetic Strategy Potential Properties
Fluorinated Liquid Crystals Attachment of mesogenic units to the 2,2-difluoropropyl group. Altered phase behavior, dielectric anisotropy, and switching properties.
Fluorinated Surfactants Introduction of a hydrophilic head group to the 2,2-difluoropropyl moiety. Enhanced surface activity, chemical stability, and performance in fluorinated media.

Deeper Computational and Theoretical Insights

To guide and accelerate the experimental exploration of this compound chemistry, advanced computational and theoretical methods will be indispensable.

Machine Learning Applications in Reaction Prediction and Optimization

The synthesis and derivatization of fluorinated compounds often present unique challenges due to the electronic effects of fluorine. Machine learning (ML) has emerged as a powerful tool for predicting reaction outcomes and optimizing reaction conditions in organic chemistry. acs.orgnih.govmit.edu

Future research could involve developing ML models trained on datasets of reactions involving fluorinated methanesulfonates. These models could predict the success or failure of a planned reaction, suggest optimal reagents and conditions, and even propose novel synthetic routes to desired products. rjptonline.orgyoutube.com By analyzing patterns in reactivity data, ML algorithms could help chemists navigate the complex reaction landscape of organofluorine chemistry more efficiently. acs.org

For instance, a predictive model could be built to assess the likelihood of nucleophilic substitution versus elimination reactions for this compound with a wide range of nucleophiles. This would be invaluable for planning synthetic strategies and avoiding unwanted side products.

Advanced QM/MM Approaches for Complex Systems

To gain a more profound understanding of the behavior of this compound in complex environments, such as in a polymer matrix or at a material interface, advanced computational methods like hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) will be crucial. nih.govnih.gov

QM/MM simulations allow for the treatment of a specific region of a large system with high-level quantum mechanical methods, while the remainder of the system is described with more computationally efficient molecular mechanics force fields. biorxiv.orgyoutube.commdpi.com This approach can provide detailed insights into reaction mechanisms, intermolecular interactions, and the electronic structure of the compound in its operational environment.

For example, QM/MM studies could be employed to model the interaction of a polymer chain containing 2,2-difluoropropyl units with a solvent or a surface. This could reveal how the fluorinated groups influence the polymer's conformation and its interactions with the surrounding medium, providing valuable information for the rational design of new materials. nih.govnih.gov

Table 3: Compound Names Mentioned in the Article

Compound Name

Q & A

Basic: What are the recommended synthetic routes for 2,2-difluoropropyl methanesulfonate, and how can reaction conditions be optimized?

The synthesis typically involves methanesulfonylation of 2,2-difluoropropanol using methanesulfonyl chloride under controlled conditions. Key parameters include:

  • Temperature : Maintain reaction at 0–5°C to minimize side reactions (e.g., hydrolysis or elimination) .
  • Catalysts : Use a base like triethylamine or pyridine to neutralize HCl generated during the reaction .
  • Purification : Chromatographic methods (e.g., silica gel column) or recrystallization from aprotic solvents (e.g., dichloromethane/hexane) ensure high purity .
  • Yield Optimization : Stoichiometric excess of methanesulfonyl chloride (1.2–1.5 equivalents) improves conversion .

Basic: Which analytical techniques are critical for characterizing this compound?

  • NMR Spectroscopy : 1H^{1}\text{H} and 19F^{19}\text{F} NMR confirm structure and purity. The difluoro group shows distinct splitting patterns in 19F^{19}\text{F} NMR .
  • HPLC/GC-MS : Reverse-phase HPLC with UV detection (λ = 210 nm) or GC-MS with derivatization quantifies purity and detects volatile impurities (e.g., residual methanesulfonic acid) .
  • Elemental Analysis : Validates molecular formula (C4_4H7_7F2_2O3_3S) and rules out hygroscopic degradation .

Basic: How should stability studies be designed to assess this compound under varying conditions?

  • Hydrolysis Kinetics : Conduct accelerated degradation studies at pH 1–10 and 25–60°C. Monitor hydrolysis via HPLC, noting first-order kinetics in acidic/basic media .
  • Storage Stability : Store at ≤ -20°C in anhydrous solvents (e.g., acetonitrile) to prevent moisture-induced degradation. Use Karl Fischer titration to verify water content .
  • Light Sensitivity : Perform photostability testing under ICH Q1B guidelines using UV-Vis irradiation (320–400 nm) .

Advanced: How does the 2,2-difluoro moiety influence the compound’s reactivity in nucleophilic substitutions?

The electron-withdrawing fluorine atoms increase the electrophilicity of the adjacent carbon, enhancing reactivity toward nucleophiles (e.g., amines, thiols). However, steric hindrance from the geminal difluoro group can reduce reaction rates in bulky nucleophiles. Computational studies (DFT) predict activation energies for SN2 pathways, while kinetic isotope effects clarify mechanistic details .

Advanced: What methodological challenges arise in detecting trace genotoxic impurities (GTIs) in this compound?

  • Sensitivity : Use GC-FID with headspace sampling (LOD < 1 ppm) for volatile GTIs like methyl methanesulfonate .
  • Derivatization : Convert non-volatile sulfonic acids to volatile esters (e.g., methyl or trimethylsilyl derivatives) for GC-MS analysis .
  • Matrix Effects : Employ matrix-matched calibration to account for interference from the parent compound during HPLC-UV analysis .

Advanced: What enzymatic or environmental degradation pathways are relevant for this compound?

  • Enzymatic Cleavage : Flavin-dependent monooxygenases (e.g., MsuD) may catalyze sulfonate group oxidation, producing fluoride ions and methanesulfonic acid. Activity assays require anaerobic conditions and FMNH2_2 cofactors .
  • Environmental Fate : Hydrolysis in aqueous environments generates 2,2-difluoropropanol and methanesulfonate, which can be quantified via ion chromatography (IC) in environmental samples .

Basic: What safety protocols are essential when handling this compound?

  • Personal Protective Equipment (PPE) : Use nitrile gloves, goggles, and fume hoods to avoid dermal/ocular exposure .
  • First Aid : For inhalation, administer oxygen; for skin contact, wash with soap and water for 15 minutes .
  • Waste Disposal : Neutralize with aqueous NaOH (pH > 10) to hydrolyze residual compound before disposal .

Advanced: How can computational modeling predict the compound’s stability and reactivity?

  • Molecular Dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., DMSO) to predict hydrolysis rates .
  • Quantum Mechanics (QM) : Calculate Fukui indices to identify electrophilic centers susceptible to nucleophilic attack .
  • Degradation Pathways : Use software like Gaussian or ORCA to model transition states for hydrolysis or enzymatic cleavage .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.